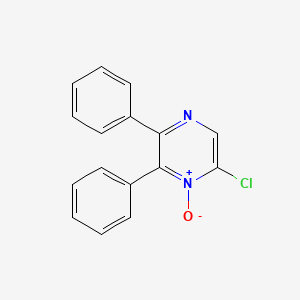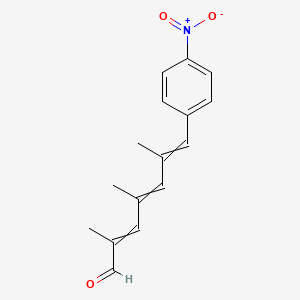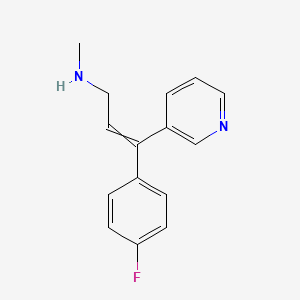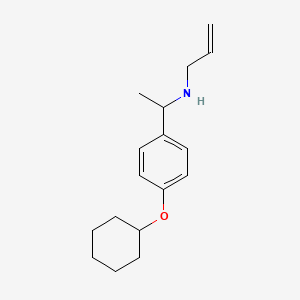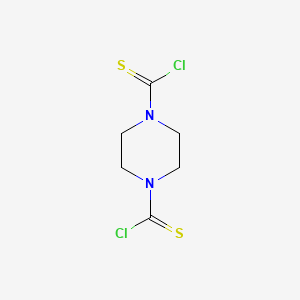
Phosphorous acid--3,3,4,4,4-pentafluorobutan-2-ol (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) is a chemical compound with the molecular formula C12H18F15O6P It is a combination of phosphorous acid and 3,3,4,4,4-pentafluorobutan-2-ol in a 1:3 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) involves the reaction of phosphorous acid with 3,3,4,4,4-pentafluorobutan-2-ol. The reaction typically occurs under controlled conditions to ensure the correct stoichiometry and purity of the final product .
Industrial Production Methods
On an industrial scale, phosphorous acid is prepared by the hydrolysis of phosphorus trichloride with water or steam:
PCl3+3H2O→HPO(OH)2+3HCl
This method is efficient and widely used in the production of phosphorous acid .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphoric acid, while reduction can produce various reduced phosphorous compounds .
Applications De Recherche Scientifique
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) involves its interaction with molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating various chemical transformations. It can also interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphorous acid: A simpler compound with the formula H3PO3, used in various industrial applications.
3,3,4,4,4-Pentafluorobutan-2-one: A related compound with similar fluorinated butanol structure.
Uniqueness
Phosphorous acid–3,3,4,4,4-pentafluorobutan-2-ol (1/3) is unique due to its combination of phosphorous acid and fluorinated butanol, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired .
Propriétés
Numéro CAS |
79155-01-4 |
|---|---|
Formule moléculaire |
C12H18F15O6P |
Poids moléculaire |
574.22 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobutan-2-ol;phosphorous acid |
InChI |
InChI=1S/3C4H5F5O.H3O3P/c3*1-2(10)3(5,6)4(7,8)9;1-4(2)3/h3*2,10H,1H3;1-3H |
Clé InChI |
SLGRBXZKDLQPBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(F)(F)F)(F)F)O.CC(C(C(F)(F)F)(F)F)O.CC(C(C(F)(F)F)(F)F)O.OP(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


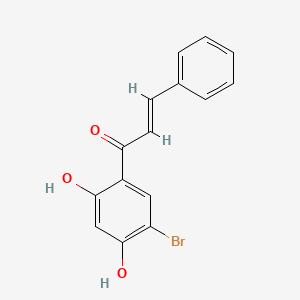
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)
![Methanone, phenyl[6-(phosphonooxy)-2-naphthalenyl]-](/img/structure/B14445879.png)
